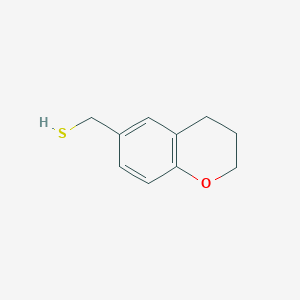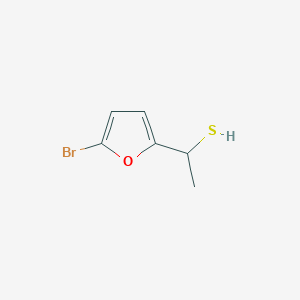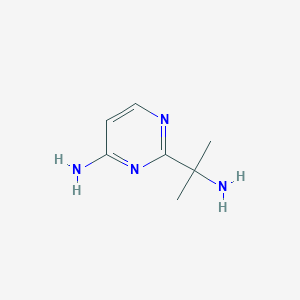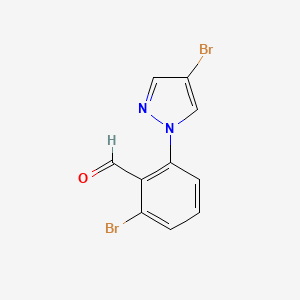
1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It features a cyclobutane ring substituted with a 2-methylidenebutyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of alkenes to form the cyclobutane ring, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methylidenebutyl group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and the study of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring and methylidenebutyl group can participate in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in research and development .
Comparación Con Compuestos Similares
Cyclobutane-1-carbaldehyde: Lacks the 2-methylidenebutyl group, making it less complex.
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde: Contains a methoxyethyl group instead of a methylidenebutyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-methylidenebutyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-3-9(2)7-10(8-11)5-4-6-10/h8H,2-7H2,1H3 |
Clave InChI |
RKEGLYIWEICNJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CC1(CCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)


amine](/img/structure/B13300004.png)




![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)

amine](/img/structure/B13300059.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)
